Dispiro[3.0.35.14]nonane-7-carbaldehyde
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Overview
Description
Dispiro[303514]nonane-7-carbaldehyde is a complex organic compound characterized by its unique structure, which includes multiple rings and a carbaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dispiro[3.0.35.14]nonane-7-carbaldehyde typically involves multi-step organic reactions. One common approach is the cyclization of linear precursors followed by selective functionalization to introduce the aldehyde group. Reaction conditions often require the use of strong bases or acids, and careful control of temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Dispiro[3.0.35.14]nonane-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The aldehyde group can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Dispiro[3.0.35.14]nonane-7-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures.
Biology: The compound is used in the study of biological systems, particularly in the development of new bioactive molecules.
Industry: The compound is used in the development of advanced materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which Dispiro[3.0.35.14]nonane-7-carbaldehyde exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Dispiro[3.0.35.14]nonane-7-carbaldehyde is unique due to its intricate structure, which allows for a wide range of chemical transformations. Similar compounds include:
Spiro[3.0.35.14]nonane-7-carbaldehyde: A structural isomer with a different arrangement of rings.
Dispiro[3.0.35.14]nonane-9-carbaldehyde: Another variant with the aldehyde group at a different position.
These compounds share similarities in their core structure but differ in their functional groups and reactivity profiles, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
dispiro[3.0.35.14]nonane-7-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-6-8-4-10(5-8)7-9(10)2-1-3-9/h6,8H,1-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGDYGUQIPRWGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC23CC(C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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